2-Chloro-4-Nitroimidazole 2-Chloro-4-Nitroimidazole
Brand Name: Vulcanchem
CAS No.: 57531-37-0
VCID: VC21111796
InChI: InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)
SMILES: C1=C(NC(=N1)Cl)[N+](=O)[O-]
Molecular Formula: C3H2ClN3O2
Molecular Weight: 147.52 g/mol

2-Chloro-4-Nitroimidazole

CAS No.: 57531-37-0

Cat. No.: VC21111796

Molecular Formula: C3H2ClN3O2

Molecular Weight: 147.52 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-Nitroimidazole - 57531-37-0

Specification

CAS No. 57531-37-0
Molecular Formula C3H2ClN3O2
Molecular Weight 147.52 g/mol
IUPAC Name 2-chloro-5-nitro-1H-imidazole
Standard InChI InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)
Standard InChI Key BOJZBRDIZUHTCE-UHFFFAOYSA-N
SMILES C1=C(NC(=N1)Cl)[N+](=O)[O-]
Canonical SMILES C1=C(NC(=N1)Cl)[N+](=O)[O-]

Introduction

Basic Properties and Structural Characteristics

2-Chloro-4-nitroimidazole is identified by the CAS number 57531-37-0 and has the molecular formula C3H2ClN3O2. It has a molecular weight of 147.52 g/mol and features two key functional groups: a nitro group at the 4-position and a chlorine atom at the 2-position of the imidazole ring. These structural elements are responsible for its chemical reactivity and biological activity.

Physical Properties

The compound exhibits several notable physical properties that influence its handling and applications in research settings:

PropertyValue
Molecular Weight147.52 g/mol
Density1.7 g/cm³
Boiling Point386.8°C
Flash Point187.7°C
Physical StateSolid

These physical characteristics contribute to the compound's stability and reactivity profile, making it suitable for various synthetic applications.

Structural Features

The imidazole ring serves as the core structure of this compound, with the chlorine atom at position 2 functioning as an excellent leaving group in nucleophilic substitution reactions. The nitro group at position 4 influences the electronic distribution within the molecule, affecting its reactivity patterns and biological interactions.

Synthesis and Preparation Methods

The synthesis of 2-Chloro-4-nitroimidazole involves several established methods, with optimization efforts focused on improving yield and purity.

Synthetic Routes

Two principal pathways are commonly employed for the synthesis of this compound:

Pathway A: Nitration Followed by Chlorination

This method begins with the nitration of 2-chloroimidazole using a mixed acid system. The process typically involves treating 2-chloroimidazole with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position.

StepReagents/ConditionsYieldPurity
Nitration95% HNO₃ + 20% oleum (110°C, 1 hr)87.3%99.4%
WorkuppH adjustment to 3–4 with NH₃--

Pathway B: Chlorination of Protected 4-Nitroimidazole

This regioselective approach utilizes N-protected 4-nitroimidazole derivatives to minimize the formation of byproducts such as 5-chloro isomers:

Protecting GroupChlorinating AgentActivating AgentTemperatureYield
Tetrahydropyranyl (THP)TCICAThiourea70°C, 18 hr54%
Ethoxymethyl (EM)TCICAThiourea70°C, 18 hr74%

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-nitroimidazole often employs continuous flow processes to ensure higher yields and purity. Automated reactors with precise control of reaction conditions (temperature, pressure, and concentration) optimize the production process.

Scale-Up Protocols

Industrial production typically handles larger quantities with specific parameters:

  • Batch size: Up to 143 g of 4-nitroimidazole processed in ethyl acetate

  • Solvent recovery: Ethyl acetate and acetonitrile are recycled to reduce costs

  • Temperature control: Maintained within specific ranges to ensure product quality and safety

Chemical Reactions and Reactivity

The chemical behavior of 2-Chloro-4-nitroimidazole is influenced by its structural features, particularly the positioning of the nitro group and chlorine atom.

Chlorination Mechanism

Density functional theory (DFT) studies on imidazole analogs suggest specific reaction pathways:

  • The nitro group deactivates the ring, favoring electrophilic attack at position 2

  • Activating agents like thiourea stabilize transition states, reducing activation energy by 15–20 kcal/mol

Nitration Pathway

Nitration proceeds via a mixed acid (HNO₃/H₂SO₄) mechanism, where the nitronium ion (NO₂⁺) attacks the protonated imidazole ring at position 4.

Electrophilic Substitution Reactions

The nitro group directs incoming electrophiles to position 5 (meta to nitro), but steric effects from substituents can alter reactivity:

ReactionReagentsProductSelectivity
BrominationBr₂, FeCl₃5-Bromo-2-chloro-4-nitroimidazole>90%
SulfonationSO₃, H₂SO₄5-Sulfo-2-chloro-4-nitroimidazole85%

Common Byproducts and Their Management

During synthesis, several byproducts may form, requiring specific mitigation strategies:

ByproductCauseMitigation Strategy
2,5-Dichloro-4-nitroimidazoleExcess Cl₂ or TCICAUse stoichiometric TCICA
5-Chloro-4-nitroimidazolePoor regioselectivityOptimize protecting groups

Applications in Scientific Research

2-Chloro-4-nitroimidazole serves various purposes in scientific research, particularly in pharmaceutical development and chemical synthesis.

Role as a Chemical Intermediate

This compound functions as an important intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that enable the development of new chemical entities with desired properties.

Application AreaDescription
Intermediate SynthesisUsed in the production of various heterocycles, facilitating the creation of novel compounds

Pharmaceutical Development

In medicine, 2-Chloro-4-nitroimidazole is explored as a building block for pharmaceutical agents. Notably, it plays a crucial role in the synthesis of delamanid, an anti-tuberculosis drug effective against multidrug-resistant strains.

Drug NameApplicationMechanism
DelamanidAnti-tuberculosisInhibits mycobacterial cell wall synthesis through its nitro group

Case Study: Delamanid Synthesis

The synthesis process of delamanid involves 2-Chloro-4-nitroimidazole as a key intermediate. The efficiency and safety of this synthesis are critical due to the instability of certain intermediates during production.

Other Applications

The compound has applications beyond pharmaceutical development:

Application AreaDescription
Agrochemical DevelopmentUsed as an intermediate in synthesizing effective agricultural chemicals
Material ScienceUtilized in the production of dyes and pigments

Biological Activity

The biological activity of 2-Chloro-4-nitroimidazole is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids.

Mechanism of Action

The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that damage cellular components. This property is particularly useful in targeting hypoxic environments often found in tuberculosis infections.

Antitubercular Activity

Research indicates that 2-Chloro-4-nitroimidazole serves as an intermediate in the synthesis of delamanid, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). Delamanid has shown efficacy against both replicating and non-replicating forms of Mycobacterium tuberculosis.

Structure-Activity Relationships (SAR)

The effectiveness of nitroimidazoles like 2-Chloro-4-nitroimidazole is closely linked to their structural features. Key determinants include:

  • Position of the Nitro Group: The presence of a nitro group at the 4-position is crucial for antimicrobial activity

  • Chlorine Substitution: The chlorine atom at the 2-position enhances lipophilicity, which may improve membrane penetration

Table: Structure-Activity Relationships of Nitroimidazoles:

CompoundPosition of NitroChlorine SubstitutionActivity Against M. tuberculosis
2-Chloro-4-nitroimidazole4YesHigh
PA-8244NoModerate
Metronidazole5NoLow (anaerobic only)

Research Questions and Future Directions

Several research questions remain regarding 2-Chloro-4-nitroimidazole and its derivatives.

Synthetic Optimization

Researchers continue to explore improved synthesis methods:

  • Question: How can the standard synthetic routes be optimized for higher yields?

  • Approach: The most reliable method involves chlorination of nitroimidazole precursors. For example, reacting 1-alkoxyalkyl-2-bromo-4-nitroimidazole with hydrogen chloride under controlled conditions achieves >80% yield.

Regioselectivity Challenges

Addressing regioselectivity in reactions remains an important area of study:

  • Question: How can regioselectivity challenges in alkylation or substitution reactions be addressed?

  • Findings: Regioselectivity is influenced by steric and electronic factors. For instance, alkylation at the 5-position vs. 4-position can be controlled using bulky protecting groups.

Structure Modifications

How structural modifications affect biological activity continues to be an active area of research:

  • Question: How do structural modifications at the 2-position affect the antitubercular activity of 4-nitroimidazole derivatives?

  • Observations: The 2-chloro group enhances metabolic stability and target binding. Studies show replacement with methoxy reduces activity, while carba analogs retain activity but require hydroxylation for activation.

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